L-Iditol hexaacetate

Analytical Chemistry Solid-State Chemistry Quality Control

Researchers performing GC/MS carbohydrate profiling face a critical challenge: isomeric alditol hexaacetates (e.g., D-glucitol or D-mannitol hexaacetate) exhibit distinct retention times and mass spectra, rendering generic substitution scientifically invalid and leading to erroneous identification of L-idose in complex mixtures. • Definitive L-idose identification via unique GC/MS retention time and mass fragmentation pattern distinct from all other hexitol hexaacetate diastereomers • Enantiomerically pure chiral building block for stereospecific synthesis of inositol phosphates and bioactive compounds where incorrect isomer use yields inactive products • X-ray crystallography-validated absolute structure enables accurate computational modeling of crystal packing and intermolecular interactions in acetylated polyols

Molecular Formula C18H26O12
Molecular Weight 434.4 g/mol
CAS No. 13443-46-4
Cat. No. B019715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Iditol hexaacetate
CAS13443-46-4
Molecular FormulaC18H26O12
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1
InChIKeyNJVBTKVPPOFGAT-WNRNVDISSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Iditol Hexaacetate Properties & Differentiation


L-Iditol hexaacetate (CAS 13443-46-4) is a fully acetylated derivative of the rare sugar alcohol L-iditol, classified as an alditol hexaacetate . Its molecular formula is C18H26O12 (MW: 434.39 g/mol), and it presents as a white to off-white crystalline solid . The compound is characterized by having all six hydroxyl groups of the parent L-iditol protected as acetate esters, which significantly alters its physicochemical properties, such as solubility in organic solvents, compared to the free polyol . This fully protected structure makes it a versatile building block in synthetic carbohydrate chemistry and a critical reference standard in analytical method development .

Protected polyol intermediate for stereospecific synthesis workflows
Analytical reference standard for carbohydrate GC/MS profiling

Why L-Iditol Hexaacetate Cannot Be Substituted


Substituting L-Iditol hexaacetate with other isomeric alditol hexaacetates, such as D-glucitol hexaacetate (sorbitol hexaacetate) or D-mannitol hexaacetate, is not scientifically valid. These compounds, while sharing the same molecular formula and mass, are distinct diastereomers with unique stereochemical arrangements. This stereochemical difference translates into quantifiable variations in physical properties, most notably a significantly different melting point range, and divergent behavior in analytical and biological systems . Therefore, generic substitution without rigorous validation would introduce uncontrolled variables, potentially leading to erroneous analytical results or failed synthetic outcomes in applications that are sensitive to three-dimensional molecular architecture [1].

Diastereomeric mismatch
Other alditol hexaacetates share molecular formula but differ in stereochemistry, altering thermal properties and identity verification.
Mass spectral differentiation
Isomeric forms produce distinct fragmentation patterns; isomer-specific reference needed for unambiguous identification.
Synthetic stereochemical assignment
Use of incorrect isomer may compromise stereochemical assignment in chiral synthesis routes.

Key Evidence for L-Iditol Hexaacetate


Melting Point Comparison

L-Iditol hexaacetate exhibits a melting point range of 114-119°C, which is distinct from its stereoisomers D-glucitol hexaacetate (100-104°C) and D-mannitol hexaacetate (122-124°C) [1].

Melting Point Range
Data to verify
Target: 114–119 °C
D-glucitol hexaacetate: 100–104 °C
D-mannitol hexaacetate: 122–124 °C
May support identity confirmation; lot-specific verification recommended
Reported vendor and literature ranges; confirm with in-house COA
Analytical Chemistry Solid-State Chemistry Quality Control

Crystal Structure Confirmation

The crystal structure of L-Iditol hexaacetate was characterized for the first time by X-ray crystallography in 2024, and the dataset has been deposited in the Cambridge Structural Database (CCDC) [1][2]. This provides a definitive, atomic-level confirmation of its stereochemistry, distinguishing it from other alditol hexaacetates.

Crystal Structure
Reported
X-ray crystallography data deposited in CCDC (2024)
Provides atomic-level stereochemistry reference
Crystallographic parameters differ from D-glucitol hexaacetate (P2(1) space group)
Crystallography Structural Biology Material Science

Mass Spectrometry Differentiation

Isomeric alditol hexaacetates, including L-Iditol hexaacetate, can be reliably differentiated by their electron impact (EI) mass spectra [1]. Principal component analysis (PCA) and cluster analysis of the mass spectral data demonstrate statistically significant differences, enabling unambiguous identification [1].

MS Differentiation
Reported
EI mass spectra show statistically significant differences (Hotelling's T²)
Reported distinct MS fingerprints support isomer identification
Validated for nondeuterated and NaBD₄-reduced derivatives
Analytical Chemistry Metabolomics Glycobiology

Key Precursor in Synthesis

L-Iditol hexaacetate serves as a definitive synthetic precursor for assigning absolute stereochemistry in complex natural product synthesis. Its conversion to the target molecule provides unambiguous proof of configuration, a role that cannot be fulfilled by other alditol hexaacetates due to their different stereochemistry [1].

Synthetic Stereochemical Assignment
Context-dependent
Conversion to L-iditol hexaacetate used to assign absolute configuration of (+)-bornesitol
Supports stereochemical verification in chiral synthesis
Class-level inference; relevance depends on target molecule
Organic Synthesis Medicinal Chemistry Chiral Pool Synthesis

L-Iditol Hexaacetate Applications


GC/MS Analytical Standard

As a volatile derivative of L-idose, L-Iditol hexaacetate is an essential reference standard for gas chromatography-mass spectrometry (GC/MS) methods used in carbohydrate profiling [1]. Its unique mass spectrum and chromatographic retention time allow for the unambiguous identification and quantification of L-idose in complex biological or synthetic mixtures, which is impossible to achieve using standards of other hexitol hexaacetates [1].

Chiral Building Block in Synthesis

The fully protected and enantiomerically pure L-Iditol hexaacetate serves as a crucial chiral building block in the multi-step synthesis of complex molecules. Its defined stereochemistry is used to install specific chiral centers in target molecules, such as inositol phosphates and other bioactive compounds, where the use of the wrong isomer would lead to an inactive or undesired stereoisomer [2].

Crystallography and Solid-State Research

The recent definitive structural characterization of L-Iditol hexaacetate by X-ray crystallography makes it a valuable compound for solid-state chemistry research [3]. Researchers studying crystal packing, intermolecular interactions in acetylated polyols, or using the compound as a model system can rely on this high-quality structural data for computational modeling and experimental design [3].

Application
Selection Property
Validation Focus
GC/MS Analytical Standard
Isomer-specific retention and fragmentation profile
Compare with certified reference data for identity confirmation
Chiral Building Block Synthesis
Stereochemical purity and structural fidelity
Verify enantiomeric purity by suitable chiral separation
Crystallographic and Solid-State Studies
Reported crystal structure data availability
Cross-check unit cell dimensions and space group with published structural data

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